Methyl imidazo[1,2-a]pyrimidine-2-carboxylate

Physicochemical profiling LogP membrane permeability

Methyl imidazo[1,2-a]pyrimidine-2-carboxylate is a nitrogen-bridgehead fused heterocycle comprising an imidazole ring annulated to a pyrimidine, bearing a methyl ester at the 2-position. Its molecular formula is C₈H₇N₃O₂ (MW 177.16 g/mol).

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 1119452-82-2
Cat. No. B1632609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl imidazo[1,2-a]pyrimidine-2-carboxylate
CAS1119452-82-2
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN2C=CC=NC2=N1
InChIInChI=1S/C8H7N3O2/c1-13-7(12)6-5-11-4-2-3-9-8(11)10-6/h2-5H,1H3
InChIKeyFXPAATUDJDSKSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Imidazo[1,2-a]pyrimidine-2-carboxylate (CAS 1119452-82-2): Core Scaffold Identity and Procurement-Relevant Physicochemical Baseline


Methyl imidazo[1,2-a]pyrimidine-2-carboxylate is a nitrogen-bridgehead fused heterocycle comprising an imidazole ring annulated to a pyrimidine, bearing a methyl ester at the 2-position. Its molecular formula is C₈H₇N₃O₂ (MW 177.16 g/mol) [1]. The scaffold serves as a bioisostere of indole and purine bases, placing it within a privileged structural class extensively exploited in kinase inhibitor and anti-inflammatory drug discovery programs [2]. The compound is supplied as a research-grade building block at purities ranging from 95% to ≥98% by multiple ISO-certified vendors, with documented identity confirmation via ¹H- and ¹³C-NMR [3].

Why Methyl Imidazo[1,2-a]pyrimidine-2-carboxylate Cannot Be Treated as an Interchangeable In-Class Substitute


Within the imidazo[1,2-a]pyrimidine-2-carboxylate chemotype, seemingly minor structural variations produce substantial differences in physicochemical and biological profiles that directly impact synthetic utility, pharmacokinetic behavior, and assay reproducibility. The methyl ester (C8, MW 177.16, XLogP3 1.3, 2 rotatable bonds, 0 H-bond donors) occupies a distinct property space relative to its ethyl ester analog (C9, MW 191.19, LogP ~0.35–1.33, 3 rotatable bonds, melting point 170–172 °C) and the free carboxylic acid (C7, MW 163.13, 1 H-bond donor, LogD₇.₄ ≈ −3.6) [1][2]. These differences govern solubility, passive membrane permeability, esterase susceptibility, and solid-state handling characteristics—making generic substitution scientifically unsound without explicit revalidation in the experimental system of interest.

Quantitative Differential Evidence for Methyl Imidazo[1,2-a]pyrimidine-2-carboxylate: Comparator-Anchored Selection Data


Lipophilicity and Conformational Restraint: Methyl Ester vs. Ethyl Ester Differentiation

The methyl ester exhibits a computed XLogP3 of 1.3 with only 2 rotatable bonds, compared with the ethyl ester analog (CAS 64951-06-0), which carries a LogP ranging from 0.35 to 1.33 across sources and possesses 3 rotatable bonds [1][2]. The reduced conformational flexibility of the methyl ester (2 vs. 3 rotatable bonds) implies a lower entropic penalty upon target binding and more predictable conformational sampling in docking studies. The methyl ester also lacks the additional methylene unit that increases the ethyl ester's molecular weight by 14 Da (177.16 vs. 191.19 g/mol), an advantage in fragment-based drug discovery where ligand efficiency metrics penalize excess mass [1]. Furthermore, the ethyl ester is a crystalline solid with a sharp melting point of 170–172 °C, while no melting point is reported for the methyl ester, suggesting different solid-state properties that may affect formulation and handling [2].

Physicochemical profiling LogP membrane permeability building block selection

Permeability and Prodrug Potential: Methyl Ester vs. Free Carboxylic Acid Head-to-Head

The methyl ester possesses zero hydrogen bond donors (HBD = 0) and a computed XLogP3 of 1.3, compared with the corresponding free carboxylic acid imidazo[1,2-a]pyrimidine-2-carboxylic acid (CAS 64951-10-6), which bears one H-bond donor and a LogD₇.₄ of approximately −3.6 [1][2]. This represents a LogD shift of ~4.9 log units, translating to a theoretical passive membrane permeability difference of approximately 4–5 orders of magnitude based on the pH-partition hypothesis. The zero HBD count of the methyl ester also satisfies one key criterion of Lipinski's Rule of Five for CNS drug-likeness (HBD ≤ 3), whereas the free acid's charged state at physiological pH renders it essentially membrane-impermeable by passive diffusion [1].

Prodrug design CNS penetration LogD hydrogen bonding

Vendor Purity Tier Stratification and ISO Quality Assurance: Methyl Ester Procurement Benchmarking

Methyl imidazo[1,2-a]pyrimidine-2-carboxylate is available across a purity gradient from multiple audited suppliers: ≥95% (AKSci), 96% (Leyan), and NLT 98% (MolCore, ISO-certified) . In contrast, the ethyl ester analog is listed at 98% purity (Aladdin) but with an 8–12 week lead time, and the free acid is available at 97% (AKSci). The availability of the methyl ester at differentiated purity tiers—including an ISO-certified ≥98% grade suitable for GLP/GMP-adjacent pharmaceutical R&D—provides procurement flexibility that is not uniformly available for all in-class analogs. MolCore explicitly positions its NLT 98% grade for global pharmaceutical R&D and quality control applications under ISO compliance .

Procurement quality control purity specification ISO certification building block reliability

Class-Level Anti-Inflammatory Activity: Imidazo[1,2-a]pyrimidine-2-carboxylic Esters as COX-Independent Agents

In a systematic in vivo evaluation of imidazo[1,2-a]pyrimidine-2-carboxylic esters, acids, and amides, ester derivative 5b demonstrated anti-inflammatory efficacy in the rat paw edema model with potency approximately 13-fold that of indomethacin, while 5-chloro-7-methyl-substituted derivatives (5a, 6a, 7a) reached approximately 15-fold indomethacin potency in the acetic acid writhing analgesic assay [1]. Critically, all tested compounds were devoid of cyclooxygenase (COX) inhibitory activity in vitro, establishing a COX-independent mechanism that differentiates this chemotype from traditional NSAIDs and implies a distinct safety profile with respect to gastric ulcerogenicity [1]. Although the specific methyl ester was not isolated as an individually profiled compound in this study, it resides within the ester subclass (series 5) that produced the most potent anti-inflammatory congeners, making it a rational starting point for further ester-based SAR exploration.

Anti-inflammatory COX-independent analgesic indomethacin comparison

Kinase Inhibition Potential: Imidazo[1,2-a]pyrimidine Scaffold as a Privileged ATP-Binding Site Ligand

The imidazo[1,2-a]pyrimidine core has been validated as a kinase inhibitor scaffold with demonstrated low-nanomolar potency against clinically relevant kinases. In a recent study of imidazo[1,2-a]pyrimidine derivatives as B-Raf kinase inhibitors, compound 10 achieved an IC₅₀ of 0.003 μM against B-Raf, with additional derivatives showing IC₅₀ values of 1.4–6.4 μM—all testing negative for genotoxicity and reproductive toxicity [1]. Separately, imidazo[1,2-a]pyrimidine-based inhibitors have demonstrated c-Met kinase IC₅₀ < 500 nM [2] and Tie2 kinase IC₅₀ of 250 nM . The methyl ester at the 2-position serves as a versatile synthetic handle for amide coupling and ester hydrolysis, enabling rapid diversification to explore kinase SAR without introducing steric bulk at a position critical for hinge-region binding, unlike bulkier ester analogs or ring-substituted congeners.

Kinase inhibition B-Raf ATP-competitive anticancer scaffold

Highest-Confidence Application Scenarios for Methyl Imidazo[1,2-a]pyrimidine-2-carboxylate Based on Quantitative Evidence


Fragment-Based Kinase Inhibitor Library Design Using the 2-Carboxylate Methyl Ester as a Minimal Anchor

The compound's low molecular weight (177.16 Da), zero H-bond donor count, and single reactive ester handle make it an ideal fragment-sized entry point for kinase inhibitor library construction. Its 2-position methyl ester can be directly converted to amides via coupling with diverse amines, or hydrolyzed to the carboxylic acid for further functionalization, without the steric penalty of bulkier ethyl or tert-butyl esters [1]. The imidazo[1,2-a]pyrimidine core has crystallographically validated ATP-site binding (PDB 3ACJ, LCK kinase) and demonstrated B-Raf IC₅₀ values as low as 0.003 μM in optimized analogs [2].

COX-Independent Anti-Inflammatory SAR Expansion Starting from the Ester Chemotype

Based on the Abignente et al. (1994) demonstration that imidazo[1,2-a]pyrimidine-2-carboxylic esters exhibit COX-independent anti-inflammatory activity reaching ~13× indomethacin potency in rat paw edema [3], the methyl ester provides the simplest ester congener for systematic SAR studies. Its zero HBD and moderate LogP (1.3) offer a favorable permeability profile for oral bioavailability optimization, while the absence of COX inhibition suggests a differentiated gastric safety profile compared with traditional NSAIDs [3][1].

CNS-Penetrant Probe Development Leveraging Favorable Physicochemical Properties

With XLogP3 of 1.3, zero H-bond donors, a topological polar surface area of 56.5 Ų, and only 2 rotatable bonds, the methyl ester satisfies multiple CNS drug-likeness criteria (TPSA < 60–70 Ų, HBD ≤ 3, MW < 400) [1]. In contrast, the free carboxylic acid (LogD₇.₄ ≈ −3.6) would not cross the blood-brain barrier passively. The methyl ester can therefore serve as a CNS-penetrant prodrug form or a brain-exposed probe scaffold, with the ester group available for subsequent metabolic hydrolysis to the active acid in situ [1].

Regulatory-Ready Pharmaceutical R&D Procurement with ISO-Certified Quality Assurance

For programs transitioning from exploratory research to preclinical development, the availability of the methyl ester at NLT 98% purity under ISO-certified quality systems (MolCore) ensures batch-to-batch consistency and documentation standards suitable for GLP-adjacent workflows . The ≥95% (AKSci) and 96% (Leyan) grades offer cost-effective alternatives for early-stage screening, creating a procurement tiering strategy that the ethyl ester (8–12 week lead time at 98% purity) cannot currently match .

Quote Request

Request a Quote for Methyl imidazo[1,2-a]pyrimidine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.